molecular formula C12H13N B8401511 2,2-Dimethyl-3-phenylcyclopropanecarbonitrile

2,2-Dimethyl-3-phenylcyclopropanecarbonitrile

Cat. No. B8401511
M. Wt: 171.24 g/mol
InChI Key: XXCQEIYQDPRHOZ-UHFFFAOYSA-N
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Patent
US04567265

Procedure details

A mixture of 234 mg (0.96 mmole) of cyclopropanoid cyanoester 10 (produced in accordance with Example VIII), 174 mg (2.1 mmoles) of sodium bicarbonate, and 35 mg of water in 2.0 mL of 1,3-propanediol was heated at reflux, protected from atmospheric moisture, for 45 minutes. The product was isolated by diluting the cooled mixture with 25 mL of saturated brine and extraction with ether. The ether extracts were washed in successive order with 20 mL of 1:1 (v/v) 1M aqueous NaOH:saturated brine and 20 mL of 10% aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. Removal of the ether by evaporation at reduced pressure afforded 157 mg (95% yield) of nitrile 17 as a mixture of cis and trans stereoisomers, subsequently shown by NMR analysis (vinyl H absorption at approximately 5.0δ) to be accompanied by a minor amount (~10-15%) of ring-opened by-product.
Name
cyanoester
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Name
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1(C(OCC)=O)[CH:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:4]1([CH3:13])[CH3:12])#[N:2].C(=O)(O)[O-].[Na+].O>C(O)CCO>[CH3:12][C:4]1([CH3:13])[CH:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:3]1[C:1]#[N:2] |f:1.2|

Inputs

Step One
Name
cyanoester
Quantity
234 mg
Type
reactant
Smiles
C(#N)C1(C(C1C1=CC=CC=C1)(C)C)C(=O)OCC
Name
Quantity
174 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
35 mg
Type
reactant
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
C(CCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The product was isolated
ADDITION
Type
ADDITION
Details
by diluting the cooled mixture
EXTRACTION
Type
EXTRACTION
Details
with 25 mL of saturated brine and extraction with ether
WASH
Type
WASH
Details
The ether extracts were washed in successive order with 20 mL of 1:1 (v/v) 1M aqueous NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated brine and 20 mL of 10% aqueous sodium chloride, dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the ether
CUSTOM
Type
CUSTOM
Details
by evaporation at reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC1(C(C1C1=CC=CC=C1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 157 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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